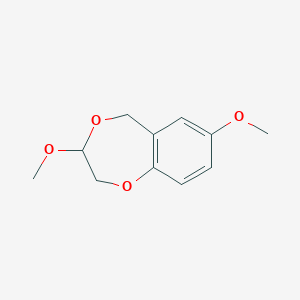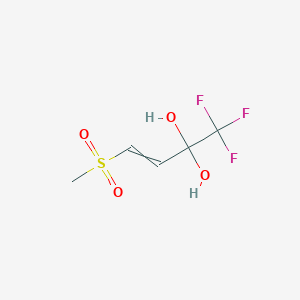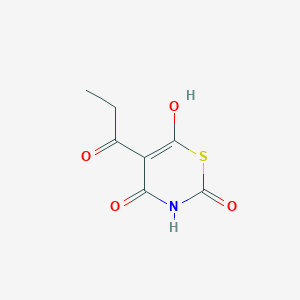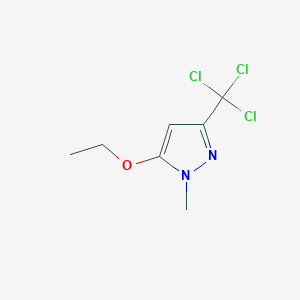
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the trichloromethyl group, ethoxy group, and methyl group in this compound makes it unique and potentially useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 3-(trichloromethyl)-1H-pyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the hydrogen atom with the ethoxy group.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 3-(trichloromethyl)-1H-pyrazole with ethyl chloroformate in the presence of a base can lead to the formation of the desired compound. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Typically, the reactions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction of the trichloromethyl group can lead to the formation of a dichloromethyl or methyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(carboxyl)-5-ethoxy-1-methyl-1H-pyrazole.
Reduction: Formation of 3-(dichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole or 3-(methyl)-5-ethoxy-1-methyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trichloromethyl)-1H-pyrazole: Lacks the ethoxy and methyl groups, making it less versatile in certain applications.
5-Ethoxy-1-methyl-1H-pyrazole: Lacks the trichloromethyl group, which may reduce its reactivity in certain chemical reactions.
3-(Dichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole: Similar structure but with a dichloromethyl group instead of a trichloromethyl group, leading to different reactivity and applications.
Uniqueness
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the ethoxy and methyl groups further enhances its versatility in various applications.
Propriétés
Formule moléculaire |
C7H9Cl3N2O |
|---|---|
Poids moléculaire |
243.5 g/mol |
Nom IUPAC |
5-ethoxy-1-methyl-3-(trichloromethyl)pyrazole |
InChI |
InChI=1S/C7H9Cl3N2O/c1-3-13-6-4-5(7(8,9)10)11-12(6)2/h4H,3H2,1-2H3 |
Clé InChI |
OVKWQGDSICLTMG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=NN1C)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)
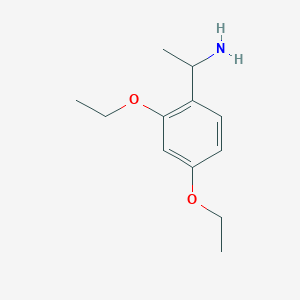
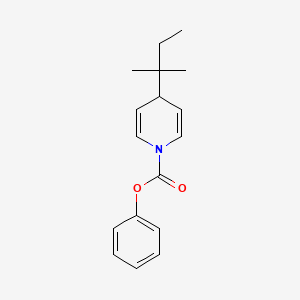
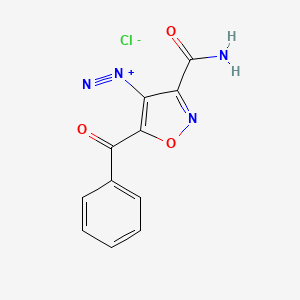
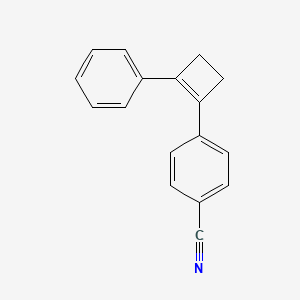
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
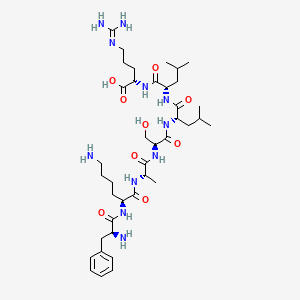
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
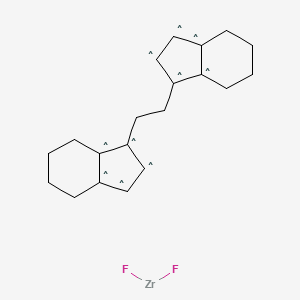
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
